molecular formula C18H14INO4 B2401684 methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate CAS No. 860651-20-3

methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate

Cat. No. B2401684
CAS RN: 860651-20-3
M. Wt: 435.217
InChI Key: MCAHXPVJKYBXKD-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate” is a complex organic compound. It contains an indole group, which is a prevalent moiety in many natural products and drugs . The compound also includes a methoxybenzoyl group and an iodine atom, which can significantly influence its chemical properties and reactivity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives are generally synthesized using various methods that have been developed over the years . For instance, one common method involves starting from 2-methyl-3-nitroaniline and using sodium nitrite (NaNO2) and potassium iodide (KI) to afford the 1-iodo-2-methyl-3-nitrobenzene .

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Derivatives : Methyl 3-iodo-1-(3-methoxybenzoyl)-1H-indole-2-carboxylate can be used as a starting material for synthesizing various derivatives. For instance, the reaction with selenium dioxide in specific conditions can produce 1,2,3-selenadiazole and 2,3-dihydro-1,3,4-thiadiazole derivatives, showcasing its versatility in creating heterocyclic compounds (Velikorodov et al., 2016).

Chemical Transformations

  • Heck Reaction in Synthesis : The compound plays a role in the Heck reaction, a palladium-catalyzed process used to couple aryl halides with alkenes. This reaction path is significant in organic chemistry for the synthesis of complex molecules, including pharmaceuticals and natural products (Ture et al., 2011).

Structural Analysis

  • Crystal Structure Analysis : Analyzing the crystal structure of analogs of this compound, such as 1-(4-iodobenzoyl)-5-methoxy-2-methyl-3-indoleacetic acid, provides insights into bond distances, angles, and steric strains. This information is crucial for understanding the physical and chemical properties of these compounds, which can guide their use in various applications (Loll et al., 1996).

properties

IUPAC Name

methyl 3-iodo-1-(3-methoxybenzoyl)indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14INO4/c1-23-12-7-5-6-11(10-12)17(21)20-14-9-4-3-8-13(14)15(19)16(20)18(22)24-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAHXPVJKYBXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C3=CC=CC=C3C(=C2C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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